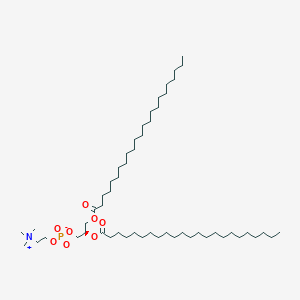

Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide), also known as PNIPAM-NBA-NAS, is a thermosensitive polymer that has gained significant attention in recent years. This polymer has unique properties that make it suitable for various applications, including drug delivery, tissue engineering, and biosensors.

Mecanismo De Acción

The mechanism of action of Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS is based on its thermosensitivity. This polymer undergoes a phase transition at its lower critical solution temperature (LCST), which is around 32°C. Below the LCST, the polymer is hydrophilic and swells, while above the LCST, it becomes hydrophobic and collapses. This phase transition can be used to trigger drug release from the polymer.

Efectos Bioquímicos Y Fisiológicos

Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS has been shown to be biocompatible and biodegradable, making it safe for use in biological systems. This polymer has also been shown to have low toxicity and immunogenicity, making it an ideal candidate for drug delivery applications. However, further studies are needed to fully understand the biochemical and physiological effects of this polymer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS in lab experiments include its unique properties, such as its thermosensitivity, biocompatibility, and biodegradability. This polymer can be used to encapsulate drugs and deliver them to specific sites in the body, resulting in targeted drug delivery and reduced side effects. However, the limitations of using Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS in lab experiments include its complex synthesis method and the need for further studies to fully understand its biochemical and physiological effects.

Direcciones Futuras

There are several future directions for Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS research. One direction is to further investigate the mechanism of action of this polymer and its biochemical and physiological effects. Another direction is to explore the use of Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS in biosensors and tissue engineering applications. Additionally, further research is needed to optimize the synthesis method of this polymer and to improve its properties for various applications.

Conclusion:

In conclusion, Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS is a thermosensitive polymer that has unique properties that make it suitable for various applications, including drug delivery, tissue engineering, and biosensors. The copolymerization of NIPAM, NBA, and NAS is the most common method for synthesizing this polymer. Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS has been extensively used in scientific research, particularly in the field of drug delivery, and has shown to be biocompatible and biodegradable. However, further studies are needed to fully understand the biochemical and physiological effects of this polymer.

Métodos De Síntesis

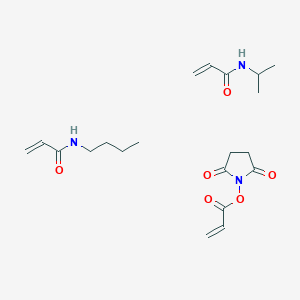

The synthesis of Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS involves the copolymerization of N-isopropylacrylamide (NIPAM), N-n-butylacrylamide (NBA), and N-acryloxysuccinimide (NAS). The copolymerization process can be carried out using various methods, including radical polymerization, reversible addition-fragmentation chain transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP). The choice of the method depends on the desired properties of the polymer.

Aplicaciones Científicas De Investigación

Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS has been extensively used in scientific research, particularly in the field of drug delivery. The unique properties of this polymer, such as its thermosensitivity, biocompatibility, and biodegradability, make it an ideal candidate for drug delivery applications. Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS can be used to encapsulate drugs and deliver them to specific sites in the body, resulting in targeted drug delivery and reduced side effects. This polymer has also been used in tissue engineering applications, where it can be used to create scaffolds for tissue regeneration.

Propiedades

Número CAS |

118519-84-9 |

|---|---|

Nombre del producto |

Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) |

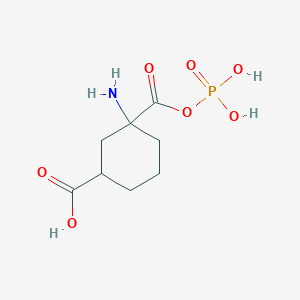

Fórmula molecular |

C20H31N3O6 |

Peso molecular |

409.5 g/mol |

Nombre IUPAC |

N-butylprop-2-enamide;(2,5-dioxopyrrolidin-1-yl) prop-2-enoate;N-propan-2-ylprop-2-enamide |

InChI |

InChI=1S/C7H7NO4.C7H13NO.C6H11NO/c1-2-7(11)12-8-5(9)3-4-6(8)10;1-3-5-6-8-7(9)4-2;1-4-6(8)7-5(2)3/h2H,1,3-4H2;4H,2-3,5-6H2,1H3,(H,8,9);4-5H,1H2,2-3H3,(H,7,8) |

Clave InChI |

OUIOMKUBQDZBOQ-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)C=C.CC(C)NC(=O)C=C.C=CC(=O)ON1C(=O)CCC1=O |

SMILES canónico |

CCCCNC(=O)C=C.CC(C)NC(=O)C=C.C=CC(=O)ON1C(=O)CCC1=O |

Otros números CAS |

118519-84-9 |

Sinónimos |

poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) poly(NIPAAm-nBAAm-NASI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate](/img/structure/B39429.png)

![3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline](/img/structure/B39436.png)

![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)

![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)

![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)

![1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39448.png)